![molecular formula C14H18Cl2 B14323173 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene CAS No. 109890-33-7](/img/structure/B14323173.png)
1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a benzene ring substituted with a chloromethyl group and a tetramethylcyclopropyl group, both of which are further substituted with chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene typically involves the chlorination of a suitable precursor. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using a chloromethylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of the pure product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring and the cyclopropyl group can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or partially reduced intermediates.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or dimethylamine in ethanol are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are utilized.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylbenzene: A benzene derivative with a single chlorine and methyl group.
1-Chloro-4-(chloromethyl)benzene: A benzene derivative with a chloromethyl group and a chlorine atom.
Comparison: 1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene is unique due to the presence of the tetramethylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature differentiates it from simpler benzene derivatives and influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
109890-33-7 |
|---|---|
Molekularformel |
C14H18Cl2 |
Molekulargewicht |
257.2 g/mol |
IUPAC-Name |
1-chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene |
InChI |
InChI=1S/C14H18Cl2/c1-12(2)13(3,4)14(12,16)9-10-5-7-11(15)8-6-10/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
ADQZMHNREXTOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(CC2=CC=C(C=C2)Cl)Cl)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


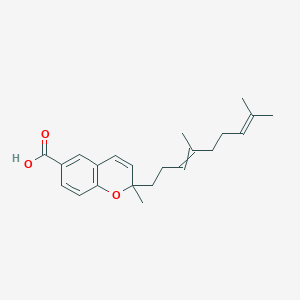
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

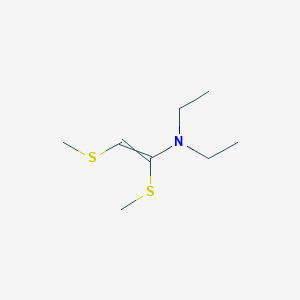


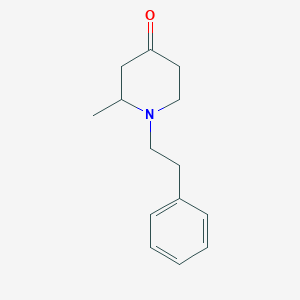

![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
![11-Oxatetracyclo[7.5.1.05,15.010,12]pentadeca-1,3,5(15),6,8-pentaene-13,14-dione](/img/structure/B14323154.png)

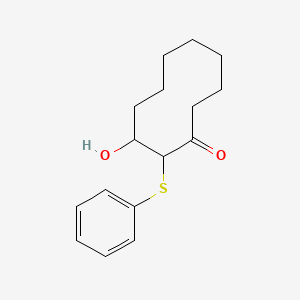
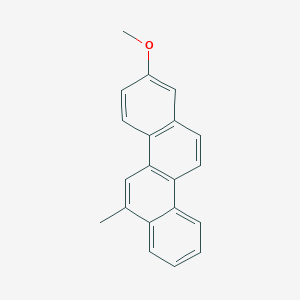
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
